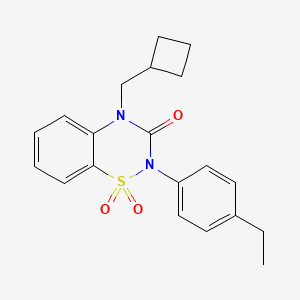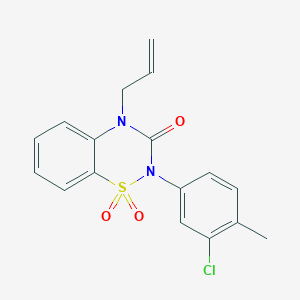![molecular formula C18H23ClN2O2 B6451050 3-chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640822-41-7](/img/structure/B6451050.png)
3-chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine is a cyclic organic compound with a molecular formula of C14H19ClN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is a member of the piperidine family. This compound has been studied extensively due to its potential applications in the fields of medicine and biochemistry.
科学研究应用
3-Chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine has been used in a variety of scientific research applications. It has been used in studies of the structure and function of proteins, as well as in the development of novel drugs. It has also been used as a tool to study the effects of certain drugs on the body, and as an inhibitor of certain enzymes. Additionally, it has been used in the synthesis of other compounds, such as amino acids and peptides.
作用机制
The mechanism of action of 3-Chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as proteases, which are involved in the breakdown of proteins. Additionally, it is believed to bind to certain receptors in the body, which can lead to changes in the activity of certain proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, which can lead to changes in the activity of certain proteins. Additionally, it has been shown to bind to certain receptors in the body, which can lead to changes in the activity of certain proteins.
实验室实验的优点和局限性
The advantages of using 3-Chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine in laboratory experiments include its low cost, its ability to be synthesized in a two-step process, and its ability to bind to certain receptors in the body. Additionally, it has been shown to be a useful tool for studying the effects of certain drugs on the body. The limitations of using this compound in laboratory experiments include its high temperature and pressure requirements for synthesis, its lack of full understanding of its mechanism of action, and its potential toxicity.
未来方向
The future directions for 3-Chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine include further research into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research into its potential applications in the development of novel drugs, as well as its potential use as an inhibitor of certain enzymes, would be beneficial. Finally, further research into its potential use in the synthesis of other compounds, such as amino acids and peptides, would be beneficial.
合成方法
3-Chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine can be synthesized in a two-step process. The first step involves the condensation reaction of piperidine and cyclohexen-1-one, which is catalyzed by piperidine. The reaction produces an intermediate compound, which is then reacted with chloroacetic acid to form the final product. The reaction requires a high temperature and pressure in order to complete the synthesis.
属性
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-cyclohex-3-en-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c19-16-12-20-9-6-17(16)23-13-14-7-10-21(11-8-14)18(22)15-4-2-1-3-5-15/h1-2,6,9,12,14-15H,3-5,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGECWLKTNNFUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-cyclopropyl-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6450968.png)

![tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6450978.png)
![ethyl 5-methyl-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B6450993.png)
![3-chloro-4-{[1-(oxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6450994.png)


![4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine](/img/structure/B6451013.png)
![4-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6451019.png)
![1-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6451025.png)
![1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylethan-1-one](/img/structure/B6451031.png)
![2-methoxy-1-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6451033.png)
![8-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-7-ethyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6451035.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6451045.png)